molecular formula C18H19N5O2S2 B11669146 2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-2-thienylmethylidene]acetohydrazide CAS No. 303102-80-9

2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-2-thienylmethylidene]acetohydrazide

Cat. No.: B11669146
CAS No.: 303102-80-9
M. Wt: 401.5 g/mol
InChI Key: MKLPSZPGPVGZBP-YBFXNURJSA-N
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Description

2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-2-thienylmethylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-2-thienylmethylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with 2-thienylmethylideneacetohydrazide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide in a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-2-thienylmethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-2-thienylmethylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-2-thienylmethylidene]acetohydrazide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-2-thienylmethylidene]acetohydrazide apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

303102-80-9

Molecular Formula

C18H19N5O2S2

Molecular Weight

401.5 g/mol

IUPAC Name

2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C18H19N5O2S2/c1-3-23-17(13-6-8-14(25-2)9-7-13)21-22-18(23)27-12-16(24)20-19-11-15-5-4-10-26-15/h4-11H,3,12H2,1-2H3,(H,20,24)/b19-11+

InChI Key

MKLPSZPGPVGZBP-YBFXNURJSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CS2)C3=CC=C(C=C3)OC

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC=CS2)C3=CC=C(C=C3)OC

Origin of Product

United States

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